((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine
Overview
Description
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine: is a chiral amine compound that features a pyrrolidine ring substituted with benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Benzyl and Phenyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Reduction and Functionalization: The final steps often involve reduction reactions to achieve the desired amine functionality.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or aryl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets.
Industrial Applications: It may be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use, particularly in medicinal applications where it may modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)acetate: An ester derivative of the compound.
Uniqueness
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine: is unique due to its specific chiral centers and the combination of benzyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXQIIGCHQPXCF-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185077 | |
Record name | 3-Pyrrolidinemethanamine, 4-phenyl-1-(phenylmethyl)-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116169-52-9 | |
Record name | 3-Pyrrolidinemethanamine, 4-phenyl-1-(phenylmethyl)-, trans- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116169-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinemethanamine, 4-phenyl-1-(phenylmethyl)-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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